molecular formula C10H9ClN4 B1464488 3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine CAS No. 1250539-00-4

3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine

Cat. No.: B1464488
CAS No.: 1250539-00-4
M. Wt: 220.66 g/mol
InChI Key: QLTJDYQAFAQGDP-UHFFFAOYSA-N
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Description

3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the third position of the pyrazine ring and a pyridin-2-ylmethyl substituent at the nitrogen atom. It is a solid, typically appearing as white to pale yellow crystals, and is stable under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine can be achieved through various organic synthesis pathways. One common method involves the condensation of pyrazin-2-amine with a pyridin-2-ylmethyl halide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-[(pyridin-2-yl)methyl]pyrazin-2-amine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group in 3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions and its potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-10(14-6-5-13-9)15-7-8-3-1-2-4-12-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJDYQAFAQGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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